molecular formula C15H19N5O2 B7135322 N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-piperidin-1-ylbenzamide

N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-piperidin-1-ylbenzamide

Cat. No.: B7135322
M. Wt: 301.34 g/mol
InChI Key: HBZHKKVXHXJWGI-UHFFFAOYSA-N
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Description

N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-piperidin-1-ylbenzamide is a complex organic compound that features a triazole ring, a piperidine ring, and a benzamide group

Properties

IUPAC Name

N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-14(16-10-13-17-15(22)19-18-13)11-4-6-12(7-5-11)20-8-2-1-3-9-20/h4-7H,1-3,8-10H2,(H,16,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZHKKVXHXJWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=NNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-piperidin-1-ylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the piperidine and benzamide groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-piperidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-piperidin-1-ylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperidine and benzamide groups contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-morpholin-1-ylbenzamide
  • N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-piperazin-1-ylbenzamide

Uniqueness

N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-piperidin-1-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

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